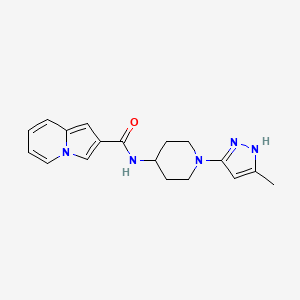

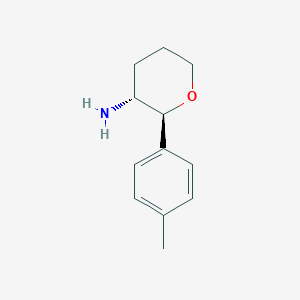

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

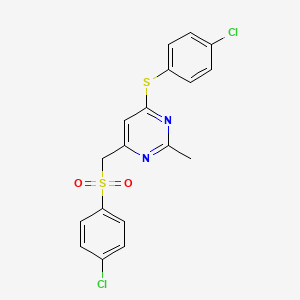

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine, also known as Dexmedetomidine, is a highly selective alpha-2 adrenergic receptor agonist that is commonly used in medical practice as a sedative and analgesic agent. This compound has gained significant attention due to its unique pharmacological properties and potential therapeutic applications.

Applications De Recherche Scientifique

Chiral Resolution and Analysis

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine and related compounds are utilized in chiral resolution and analytical chemistry. Sergi Rodríguez-Escrich et al. (2005) described the use of (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound structurally related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine, as a chiral resolution reagent. This compound reacts with various α-chiral primary and secondary amines in a regioselective ring-opening manner. Diastereomeric products are easily identified and quantified by NMR and HPLC, making this compound a versatile reagent for the analysis of scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Enantiomerically Pure Precursors for Pharmaceutical Compounds

Enantiomerically pure 4-methylthio- and 4-methylsulfonyl-substituted (2S,3R)-3-phenylserines, structurally related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine, are used as precursors for pharmaceutical compounds. These compounds are prepared by enzymatic resolution and have been utilized in the synthesis of therapeutically significant compounds such as thiamphenicol and florfenicol (Kaptein et al., 1998).

Antitumor Properties

Compounds structurally related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine, specifically 2-(4-aminophenyl)benzothiazoles, have demonstrated potent antitumor properties in vitro and in vivo. These compounds are biotransformed by cytochrome P450 1A1 and have shown significant efficacy against various cancer cell lines and xenograft tumors. This indicates a potential avenue for clinical evaluation of these compounds in cancer treatment (Bradshaw et al., 2002).

Pharmacological Research

(2S,3R)-2-(4-Methylphenyl)oxan-3-amine and its analogs have been used in pharmacological research, particularly in the study of κ-opioid receptors (KOR). These compounds are valuable for understanding the receptor binding and action mechanisms, and for exploring potential treatments for depression and addiction disorders. PF-04455242, a high-affinity antagonist selective for KOR, is an example of a compound used in this context (Grimwood et al., 2011).

Stereoselective Organic Synthesis

Compounds related to (2S,3R)-2-(4-Methylphenyl)oxan-3-amine are used in stereoselective organic synthesis. For instance, (2S, 2′R,RS)-2-(Fluoromethyl)-2-{[(4-methylphenyl)sulfinyl][phenyl]methyl}oxirane is obtained with high chemical yield and diastereoselectivity. These compounds are valuable for synthesizing a variety of sulfur-free tertiary α-(fluoromethyl)carbinols (Bravo et al., 1994).

Propriétés

IUPAC Name |

(2S,3R)-2-(4-methylphenyl)oxan-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h4-7,11-12H,2-3,8,13H2,1H3/t11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGUNMMBWGALCAF-NEPJUHHUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(CCCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@H]2[C@@H](CCCO2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methylbenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2512506.png)

![Tert-butyl N-[5-(aminomethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2512508.png)

![2-[5-(Difluoromethyl)thiophen-2-yl]benzoic acid](/img/structure/B2512510.png)

methanone](/img/structure/B2512512.png)

![1-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperidine-4-carboxamide](/img/structure/B2512515.png)

![N-cyclopentyl-4-isobutyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2512516.png)

![N-[2-(4,4-Difluorocyclohexyl)-2-oxoethyl]-N-formylformamide](/img/structure/B2512525.png)